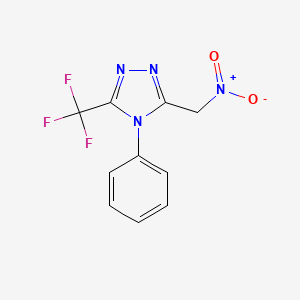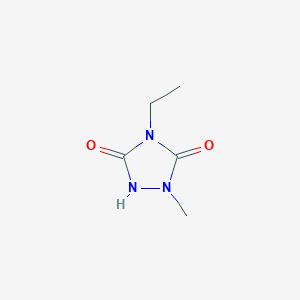![molecular formula C12H8N2O B2659608 2-Phenyloxazolo[4,5-b]pyridine CAS No. 52333-44-5](/img/structure/B2659608.png)
2-Phenyloxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyloxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H8N2O and a molecular weight of 196.2 . It is used in various fields due to its unique properties .
Molecular Structure Analysis
The molecular structure of 2-Phenyloxazolo[4,5-b]pyridine consists of 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in the MOL file with the MDL Number: MFCD15732359 .Physical And Chemical Properties Analysis
2-Phenyloxazolo[4,5-b]pyridine has a melting point of 127-127.5 °C and a predicted boiling point of 306.1±15.0 °C . The predicted density is 1.241±0.06 g/cm3 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Chemical Functionalization and Synthesis
- 2-Phenyloxazolo[4,5-b]pyridines have been functionalized at the 7-position with various electrophiles, leading to the formation of secondary alcohols and ketones, showcasing their versatility in chemical synthesis (Flouzat, Savelon, & Guillaumet, 1992).
- The compound has been used in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, demonstrating its potential in creating new chemical derivatives (Palamarchuk et al., 2019).
Biomedical Research
- Some derivatives of 2-Phenyloxazolo[4,5-b]pyridines have shown significant anti-inflammatory and analgesic activities, offering potential biomedical applications (Clark et al., 1978).
- These compounds also display promising antimicrobial activities against various bacterial strains, suggesting their use in developing new antimicrobial agents (Celik, Erol, & Kuyucuklu, 2021).
- Their application in the synthesis of antitumor agents targeting human DNA topoisomerase enzymes has been explored, further highlighting their potential in cancer research (Karatas et al., 2021).
Materials Science and Organic Semiconductors
- Oxazolo[4,5-b]pyridine derivatives have been synthesized with potential applications as organic semiconductors due to their interesting optical properties (Briseño-Ortega et al., 2018).
Green Chemistry and Sustainable Practices
- Efficient synthesis methods for these compounds have been developed using environmentally friendly conditions, like solvent-free conditions and aqueous media, contributing to green chemistry (Kosurkar et al., 2014).
Direcciones Futuras
Pyridine derivatives, including 2-Phenyloxazolo[4,5-b]pyridine, have been found to inhibit multidrug-resistant S. aureus (MRSA), suggesting their potential as novel antibiotics . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Propiedades
IUPAC Name |
2-phenyl-[1,3]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-5-9(6-3-1)12-14-11-10(15-12)7-4-8-13-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMJKCOEYOMJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B2659531.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2659535.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2659537.png)
![4-isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2659538.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2659540.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2659544.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-2-carboxamide](/img/structure/B2659546.png)
